molecular formula C25H29F3N2O3 B11215060 2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

2,7,7-trimethyl-3-(piperidin-1-ylcarbonyl)-4-[4-(trifluoromethoxy)phenyl]-4,6,7,8-tetrahydroquinolin-5(1H)-one

Cat. No.: B11215060
M. Wt: 462.5 g/mol
InChI Key: LBBZDLVMHILUDD-UHFFFAOYSA-N
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Description

2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE is a complex organic compound that belongs to the class of quinolines. Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Properties

Molecular Formula

C25H29F3N2O3

Molecular Weight

462.5 g/mol

IUPAC Name

2,7,7-trimethyl-3-(piperidine-1-carbonyl)-4-[4-(trifluoromethoxy)phenyl]-1,4,6,8-tetrahydroquinolin-5-one

InChI

InChI=1S/C25H29F3N2O3/c1-15-20(23(32)30-11-5-4-6-12-30)21(16-7-9-17(10-8-16)33-25(26,27)28)22-18(29-15)13-24(2,3)14-19(22)31/h7-10,21,29H,4-6,11-14H2,1-3H3

InChI Key

LBBZDLVMHILUDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=C(C=C3)OC(F)(F)F)C(=O)N4CCCCC4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE typically involves multi-step organic reactions. The process may start with the preparation of the quinoline core, followed by the introduction of the piperidine and trifluoromethoxyphenyl groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or quinoline moieties.

    Reduction: Reduction reactions could be used to modify the quinoline ring or other functional groups.

    Substitution: Various substitution reactions can be performed to introduce or modify substituents on the quinoline ring or other parts of the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce dihydroquinolines.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound might be studied for its potential pharmacological properties. Quinolines are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug discovery.

Medicine

In medicine, derivatives of this compound could be explored for therapeutic applications. For example, it might be investigated for its potential as an anti-inflammatory or analgesic agent.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE would depend on its specific biological target. Generally, quinolines exert their effects by interacting with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include inhibition of specific enzymes or binding to receptor sites, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its wide range of biological activities.

    Chloroquine: A well-known antimalarial drug that shares the quinoline core structure.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

What sets 2,7,7-TRIMETHYL-3-(PIPERIDINE-1-CARBONYL)-4-[4-(TRIFLUOROMETHOXY)PHENYL]-1,4,5,6,7,8-HEXAHYDROQUINOLIN-5-ONE apart is its unique combination of functional groups, which may confer distinct chemical and biological properties. The presence of the trifluoromethoxyphenyl group, in particular, could enhance its lipophilicity and metabolic stability, making it a promising candidate for further research.

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